4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride
Description
This compound is a thiazol-2-amine derivative featuring a benzo[c][1,2,5]thiadiazole core substituted at the 5-position and an N-linked pyridin-2-yl group. The hydrochloride salt enhances solubility and stability, critical for pharmacological applications.
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-5-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5S2.ClH/c1-2-6-15-13(3-1)17-14-16-12(8-20-14)9-4-5-10-11(7-9)19-21-18-10;/h1-8H,(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQJDVUFPIDNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential as a fluorescent probe for bioimaging and as a sensor for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of advanced materials, including organic photovoltaics and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also bind to specific proteins or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Core Heterocycle Variations
Thiazole vs. Thiadiazole Derivatives
- Target Compound : Contains a thiazole ring (5-membered, with one sulfur and one nitrogen atom).
- 5-(Pyridine-4-yl)-1,3,4-thiadiazole-2-amine: Features a 1,3,4-thiadiazole ring (5-membered, with two nitrogen and one sulfur atom).
Substituent Effects
- N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine Hydrobromide : Differs in the pyridine substituent (methoxy group at position 6) and protonation site. This alters hydrogen bonding patterns, as the protonated pyridine forms N–H⋯Br⁻ interactions, influencing crystal packing and solubility .
- The imidazole group may confer basicity, contrasting with the pyridine in the target compound .
Salt Forms and Physicochemical Properties
- Target Compound (Hydrochloride) : Likely exhibits high aqueous solubility due to ionic character.
- TDMA (1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylpropan-2-amine Hydrochloride) : Shares a hydrochloride salt but lacks the thiazole ring, resulting in reduced molecular rigidity and possibly lower target specificity .
Intermolecular Interactions and Crystallography
- Hydrogen Bonding : In hydrobromide salts (), protonation at pyridine or methoxypyridine alters hydrogen-bond networks (e.g., N⁺–H⋯Br⁻ vs. N⁺–H⋯N). The target compound’s hydrochloride salt likely forms similar ionic interactions, impacting solubility and crystal morphology .
- Crystal Packing : Tizanidine’s crystal structure (R factor = 0.042) reveals precise atomic positioning, suggesting that the target compound’s structure could be resolved via analogous X-ray methods .
Pharmacological Profile Considerations
- Bioavailability : Pyridin-2-yl groups may enhance blood-brain barrier penetration compared to pyrazin-2-yl (), which is bulkier and more polar.
- Selectivity : Substituent variations (e.g., chloro in tizanidine vs. methoxy in ) influence target engagement. The target compound’s lack of electron-withdrawing groups may reduce off-target effects.
Biological Activity
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a compound belonging to the benzo[c][1,2,5]thiadiazole class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C14H10ClN5S2
- Molecular Weight : 347.84 g/mol
- CAS Number : 2034528-42-0
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
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Antimicrobial Activity :
- Studies have shown that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds within this class have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
- In vitro assays indicated that this compound could inhibit bacterial growth more effectively than traditional antibiotics like ampicillin and streptomycin .
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Anticancer Properties :
- Research has indicated that derivatives similar to this compound show promising anticancer activity. For example, thiazole derivatives have been noted for their ability to decrease cell viability in cancer cell lines such as Caco-2 and A549 .
- One study reported that specific structural modifications enhanced the anticancer efficacy against these cell lines, suggesting a structure–activity relationship that could be exploited for drug development .
-
Mechanism of Action :
- The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways critical for microbial survival and cancer cell proliferation. Compounds from this class may target bacterial topoisomerases, which are essential for DNA replication and repair processes .
Case Studies
Several case studies have highlighted the potential of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives found that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.008 μg/mL against S. aureus topoisomerase IV, indicating high potency compared to standard treatments .
Case Study 2: Anticancer Activity
In another investigation involving Caco-2 cells, modifications on the thiazole ring led to a significant reduction in cell viability (31.9% compared to untreated controls), suggesting that structural enhancements can potentiate anticancer effects .
Data Summary
The following table summarizes the biological activities observed for this compound and related compounds:
Q & A
Q. What are the standard synthetic routes for preparing 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride?
The compound can be synthesized via cyclocondensation and functionalization steps. A typical approach involves:
- Reacting isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form a thiadiazole intermediate.
- Subsequent cycloaddition with chloroacetyl chloride in DMF using triethylamine as a catalyst to introduce the thiazole ring .
- Final hydrochlorination to yield the hydrochloride salt. Key challenges include optimizing reaction time and temperature to avoid side products like over-oxidized derivatives.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Methods :
- NMR : Use - and -NMR to verify aromatic proton environments (e.g., pyridyl protons at δ 8.2–8.5 ppm, thiadiazole protons at δ 7.8–8.0 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₀N₆S₂Cl).
- X-ray Crystallography : Resolve dihedral angles between the benzo[c][1,2,5]thiadiazole and pyridyl rings (expected range: 18–30°) to validate spatial conformation .
Q. What are the preliminary biological screening protocols for this compound?
- Antitumor Assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Compare IC₅₀ values with structurally related thiazol-2-amine derivatives (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl)-N-aryl analogs) to assess structure-activity relationships .
- Mechanistic Studies : Evaluate inhibition of enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) via UV-Vis spectroscopy, monitoring NADH oxidation rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cyclization yields for thiadiazole-thiazole hybrids?
Discrepancies in yields (e.g., 40–75%) arise from reaction conditions:
- Key Variables :
- Acid Catalysts : H₂SO₄ vs. POCl₃ (POCl₃ may improve regioselectivity by stabilizing intermediates) .
- Solvent Effects : DMF enhances cyclization efficiency compared to ethanol due to higher polarity .
- Mitigation Strategy : Use design-of-experiments (DoE) to optimize parameters like temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of hydrazide to thiocyanate) .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- Quantum Chemical Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient regions for electrophilic substitution.
- Molecular Docking : Simulate binding to targets like tubulin (PDB: 1SA0) or kinases (e.g., EGFR) using AutoDock Vina. Prioritize derivatives with binding energies ≤ −8 kcal/mol .
- ADMET Prediction : Use SwissADME to filter compounds with high GI absorption and low CYP inhibition .
Q. How do crystallographic data inform polymorph control during scale-up synthesis?
- Polymorph Screening : Conduct slurry experiments in solvents like acetone/ethanol (as in ) to isolate stable forms.
- Hydrogen Bonding Analysis : Monitor N–H···N and C–H···O interactions via X-ray diffraction. For example, centrosymmetric dimers in the title compound stabilize Form I, while weaker interactions may lead to metastable Form II .
- Process Control : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time polymorph detection .
Q. What strategies address low reproducibility in biological assays for thiazol-2-amine derivatives?
- Standardization :
- Use identical cell passage numbers (e.g., ≤20 for HeLa) and serum-free media during cytotoxicity assays.
- Validate results against positive controls (e.g., doxorubicin for antitumor activity).
- Data Normalization : Apply Z-score normalization to account for plate-to-plate variability in high-throughput screens .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
